
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol is an organic compound characterized by the presence of a dimethylamino group and two thiol groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)-1,2-phenylene)dimethanethiol typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiol-containing reagents under controlled conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(Dimethylamino)-1,2-phenylene)dimethanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The thiol groups can interact with metal ions and proteins, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions suggests potential use in chelation therapy for metal poisoning.
Industry
In the industrial sector, this compound is used in the formulation of anticorrosive coatings and as an additive in lubricants. Its ability to form protective films on metal surfaces helps in preventing corrosion and wear.
Wirkmechanismus
The mechanism of action of (4-(Dimethylamino)-1,2-phenylene)dimethanethiol involves its interaction with molecular targets such as metal ions and proteins. The thiol groups can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks thiol groups.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenylene ring.
4-(Dimethylamino)phenol: Contains a phenol group instead of thiol groups.
Uniqueness
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol is unique due to the presence of both dimethylamino and thiol groups on the same phenylene ring
Eigenschaften
Molekularformel |
C10H15NS2 |
|---|---|
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H15NS2/c1-11(2)10-4-3-8(6-12)9(5-10)7-13/h3-5,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
CQMWVEQIGQLZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13329382.png)
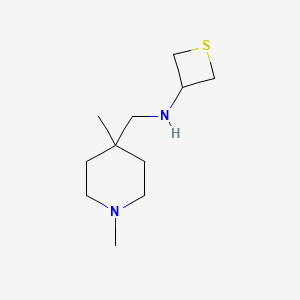
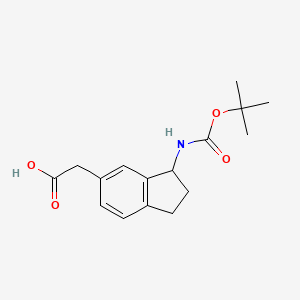
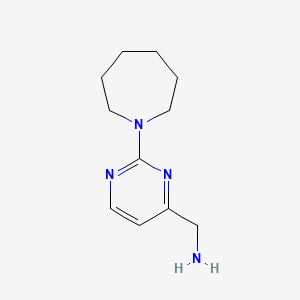
![4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13329408.png)
![1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13329409.png)
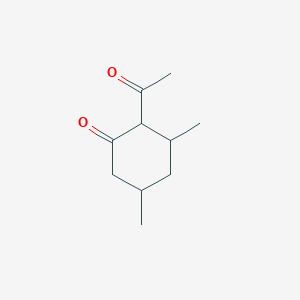
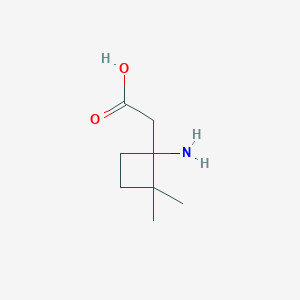
![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)
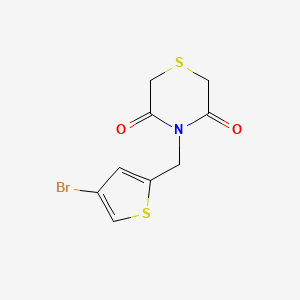
![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)


